(Hexan-2-yl)(methyl)amine

Description

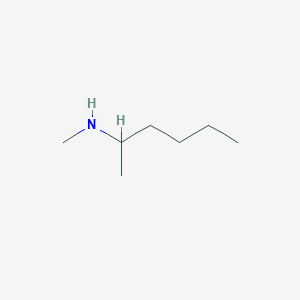

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methylhexan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-5-6-7(2)8-3/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOSRAKKOYHQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Hexan 2 Yl Methyl Amine and Analogous Branched Secondary Amines

Reductive Amination Strategies

Reductive amination is a cornerstone of organic synthesis, enabling the conversion of a carbonyl compound into an amine in a two-step process that involves the formation of an imine or iminium ion, followed by its reduction. numberanalytics.com This method is highly valued for its high efficiency, selectivity, and atom economy. numberanalytics.comnumberanalytics.com The reaction can be performed using various reducing agents, including hydride sources like sodium borohydride (B1222165) or through catalytic hydrogenation. numberanalytics.com

Direct Asymmetric Reductive Amination (DARA) of Prochiral Ketones with Methylamine (B109427).mdpi.comnih.govnih.govnih.gov

Direct asymmetric reductive amination (DARA) is an elegant and economically favorable pathway for producing chiral amines. mdpi.comnih.gov This one-step method combines a ketone, such as hexan-2-one, with an amine, like methylamine, in the presence of a chiral catalyst and a reducing agent to directly yield the chiral secondary amine. d-nb.infonih.gov This approach circumvents the need to isolate the often-unstable imine intermediate, which simplifies the procedure. liv.ac.uk

The success of enantioselective DARA hinges on the catalyst system employed. Iridium-based catalysts, particularly those combined with chiral phosphate (B84403) anions, have demonstrated significant efficacy. mdpi.comnih.gov For instance, a cationic Cp*Ir(III) complex acting in concert with a phosphate counteranion can catalyze the direct amination of a wide array of aliphatic ketones with good to excellent yields and high enantioselectivities. mdpi.comnih.gov The bifunctional nature of this system, where the iridium center activates hydrogen and the phosphate anion participates in the stereodetermining step, is crucial for its success. mdpi.comnih.govresearchgate.net

Palladium catalysts paired with chiral diphosphine ligands like BINAP have also been explored. While a Pd-(R)-BINAP system has shown exceptional enantioselectivity (up to 99%) for certain substrates, its effectiveness diminishes with aromatic ketones. semanticscholar.org In contrast, Ir-f-Binaphane complexes have demonstrated superior enantioselectivity for the reductive amination of aryl ketones compared to other phosphine (B1218219) ligands like BINAP. google.com The choice of metal and ligand is therefore critical and must be tailored to the specific ketone and amine substrates.

| Catalyst System | Substrate Example | Product | Enantiomeric Excess (ee) | Yield | Reference |

| [Ir(cod)Cl]₂ / (R)-SEGPHOS | Acetophenone + Aniline | N-(1-phenylethyl)aniline | 95% | 98% | researchgate.net |

| [Ru((R)-TolBINAP)Cl₂] | Aromatic Ketones | Primary Amines | Excellent | - | mdpi.com |

| Cationic Cp*Ir(III) / Phosphate | Aliphatic Ketones | Chiral Amines | up to 96% | Good to Excellent | mdpi.comnih.gov |

| Pd-(R)-BINAP | α-keto esters | α-amino esters | up to 99% | - | semanticscholar.org |

While DARA has seen significant advancements, the amination of aliphatic ketones, particularly dialkyl ketones, remains a challenge. mdpi.comnih.govthieme-connect.com Many catalytic systems that are highly effective for aromatic ketones show reduced activity and enantioselectivity for their aliphatic counterparts. mdpi.comchemistryviews.org The lack of secondary interactions between the simple alkyl groups and the catalyst complex can make achieving high stereocontrol difficult. d-nb.info

However, notable progress has been made. Iridium-phosphoramidite complexes have been shown to effectively catalyze the DARA of various aliphatic ketones, including linear, branched, and cyclic variants, with primary alkyl amines, affording chiral aliphatic amines in excellent yields and enantioselectivities. d-nb.info Similarly, iridium-phosphate catalysts have demonstrated a broad substrate scope for the direct amination of aliphatic ketones under hydrogenation conditions. mdpi.comnih.gov Despite these successes, the development of more versatile catalysts that are active and highly enantioselective for a wide range of aliphatic ketones continues to be an active area of research. mdpi.com

Understanding the mechanism of asymmetric reductive amination is crucial for catalyst development and optimization. For iridium-catalyzed DARA, density functional theory (DFT) studies suggest that the reaction can proceed through an "outer-sphere" pathway. d-nb.info In this mechanism, the amine substrate acts as a ligand for the iridium center, stabilized by a hydrogen bond between the amine's N-H group and an oxygen atom on the phosphoramidite (B1245037) ligand. d-nb.infonih.gov The hydride transfer from the metal to the imine intermediate then occurs without direct coordination of the imine to the iridium. d-nb.info

In bifunctional iridium-phosphate systems, the chiral phosphate anion is believed to play a key role in enhancing enantioselectivity by forming an ion pair with the in situ-generated iminium ion, which precedes the hydride transfer step. researchgate.netorganic-chemistry.org Mechanistic studies have also revealed the influence of reaction byproducts, such as carbon dioxide in transfer hydrogenation reactions, which can inhibit the catalyst and affect reaction kinetics. nih.gov These insights guide the design of more efficient catalytic systems and reaction conditions.

Substrate Scope and Limitations in Aliphatic Ketone Amination

Reductive Amination Utilizing Secondary Amines as N-Sources for Chiral Tertiary Amine Synthesis.nih.gov

The direct asymmetric reductive amination using secondary amines to produce chiral tertiary amines has historically been a significant challenge in organic synthesis. nih.govacs.org However, recent breakthroughs have demonstrated the feasibility of this transformation. By employing a specific set of additives and an iridium-phosphoramidite catalyst system, secondary amines can effectively serve as the nitrogen source in DARA, yielding the corresponding chiral tertiary amines under mild conditions. nih.gov

An intramolecular version of this reaction has also been developed, enabling the efficient construction of chiral tertiary amine-containing heterocycles. nih.govacs.org This was achieved using a custom-designed diphosphine ligand in conjunction with an iridium precursor, which delivered excellent catalytic activity and enantioselectivity. nih.govacs.org These advancements have significantly broadened the scope of reductive amination, providing more direct and scalable routes to valuable chiral tertiary amines. nih.gov

| Catalyst System | N-Source | Product Type | Key Feature | Reference |

| Iridium-phosphoramidite / Additives | Secondary Amines | Chiral Tertiary Amines | First successful direct intermolecular DARA with secondary amines | nih.gov |

| Iridium / ZhaoPhos-based ligand | Secondary Amines | Chiral Tertiary Amine Heterocycles | First intramolecular ARA using secondary amines | nih.govacs.org |

Historical Development and Milestone Achievements in Reductive Amination for Amine Synthesis.nih.gov

The concept of reductive amination has been a fundamental part of organic chemistry since the early 20th century. numberanalytics.comnumberanalytics.com Initially, the reaction involved treating a carbonyl compound with ammonia (B1221849) in the presence of a reducing agent. numberanalytics.com Over the decades, the method has evolved significantly, with major improvements in catalysts, reducing agents, and reaction conditions, expanding its scope and utility. numberanalytics.comnumberanalytics.comd-nb.info

A major milestone was the development of asymmetric versions of the reaction, enabling the enantioselective synthesis of chiral amines. d-nb.info The first industrial application of asymmetric hydrogenation, a closely related process, was the synthesis of L-Dopa by William Knowles, which highlighted the potential of chiral metal catalysts. okayama-u.ac.jp In the context of reductive amination, the pioneering work by Blaser and colleagues in the production of the herbicide (S)-metolachlor using an iridium catalyst marked a significant achievement in the industrial application of DARA. acs.orgrsc.org More recent developments have focused on overcoming long-standing challenges, such as the direct amination of aliphatic ketones and the use of secondary amines as nitrogen sources, further solidifying reductive amination as a powerful and indispensable tool in modern synthetic chemistry. mdpi.comnih.govthieme-connect.com

Direct Amination Approaches

Direct amination offers a streamlined route to secondary amines by directly introducing the amine group.

Amination of Alcohols with Methylamine under Acidic or Basic Conditions

The direct reaction of an alcohol like 2-hexanol (B165339) with methylamine can be facilitated by either acidic or basic conditions to produce (Hexan-2-yl)(methyl)amine. smolecule.com This method, while direct, often requires careful control of reaction conditions to optimize the yield and minimize side products.

Catalytic Protocols for Direct Amination using Renewable Feedstocks

The use of renewable feedstocks, such as bio-alcohols, is a focus of sustainable chemistry. sci-hub.sersc.org Catalytic systems are crucial for the efficient amination of these renewable resources. The "hydrogen borrowing" strategy is a prominent mechanism in this context, involving the temporary removal and subsequent return of hydrogen from the alcohol substrate. rsc.org This process typically involves three stages:

Dehydrogenation: A transition metal catalyst facilitates the dehydrogenation of the alcohol to form a carbonyl intermediate.

Imine Formation: The carbonyl compound reacts with an amine, releasing water and forming an imine.

Reduction: The "borrowed" hydrogen then reduces the imine to the final amine product. rsc.org

Various catalytic systems have been developed to facilitate this transformation. For instance, ruthenium-based catalysts have shown high efficiency in the amination of secondary alcohols with ammonia to yield primary amines. mdpi.com Similarly, palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) have been studied for the reductive amination of phenols, which are obtainable from lignin, a major component of biomass. mdpi.com These catalysts promote the hydrogenation of the phenol (B47542) to a cyclohexanone, which then condenses with an amine to form an imine that is subsequently hydrogenated. mdpi.com

Research has also explored the direct amination of alcohols with ammonia, which is an attractive, atom-economical process as water is the only byproduct. anr.frsci-hub.se However, achieving high selectivity can be challenging. anr.fr

| Catalyst System | Substrate | Amine Source | Key Features |

| [RuHCl(CO)(PPh3)3] | Primary & Secondary Alcohols | Ammonia | Active for primary and secondary alcohol amination. sci-hub.se |

| RANEY® Ni | Aliphatic Alcohols | Ammonia | Effective for converting polysaccharide-derived alcohols. rsc.org |

| Pd/C and Rh/C | Phenolics | Cyclohexylamine | Used in the reductive amination of bio-derived phenolics. mdpi.com |

| Acridine-based Ru complex | Furfuryl Alcohol | Ammonia | Provides high yield of furfurylamine. mdpi.com |

Amine Exchange Reactions

Amine exchange, or transamination, provides another route to synthesize secondary amines like this compound. smolecule.com This method involves the reaction between a primary amine and a secondary amine under specific conditions to exchange alkyl or aryl groups. smolecule.com

Alternative Synthetic Routes to Secondary Amines

When direct methods are not feasible, multi-step syntheses starting from other functional groups can be employed.

Reduction of Nitro Compounds to Primary Amines as Intermediates

A common alternative begins with the corresponding nitro compound, such as 2-nitrohexane. This nitro compound can be reduced to the primary amine, hexan-2-amine, which then serves as a precursor. nih.govchemicalbook.com The reduction of nitroalkanes to primary amines is a well-established transformation in organic synthesis. This process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates.

A variety of reducing agents can be employed for this conversion. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is a widely used and efficient method for this reduction.

Once the primary amine, hexan-2-amine, is obtained, it can be subsequently methylated to yield the target secondary amine, this compound.

Application of Gabriel Synthesis for Primary Amine Precursors

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively avoiding the over-alkylation that can occur in other methods. orgosolver.commasterorganicchemistry.com This makes it a valuable tool for producing primary amine precursors for more complex amines. masterorganicchemistry.com

The synthesis proceeds in a few key steps:

Deprotonation: Phthalimide (B116566) is treated with a strong base, such as potassium hydroxide (B78521) (KOH), to form a nucleophilic phthalimide salt. orgosolver.comcoconote.app

Alkylation: The phthalimide anion then reacts with an alkyl halide (e.g., 2-bromohexane) in an SN2 reaction to form an N-alkylphthalimide. orgosolver.comnrochemistry.com

Hydrolysis: The N-alkylphthalimide is subsequently cleaved, typically by reaction with hydrazine (B178648) (NH₂NH₂), to release the desired primary amine (hexan-2-amine). orgosolver.comnrochemistry.com

This primary amine can then be methylated in a separate step to afford this compound.

| Synthetic Route | Starting Material | Key Reagents | Product | Advantages |

| Reduction of Nitro Compound | 2-Nitrohexane | Pd/C, H₂ | Hexan-2-amine | High yields and purity. |

| Gabriel Synthesis | 2-Bromohexane | Potassium phthalimide, Hydrazine | Hexan-2-amine | Avoids over-alkylation, suitable for lab scale. orgosolver.com |

Fukuyama Amine Synthesis and its Relevance to Secondary Amine Precursors

The Fukuyama amine synthesis is a highly versatile and reliable method for the preparation of secondary amines from primary amines under mild conditions. chem-station.comtcichemicals.com The methodology is particularly relevant for the synthesis of precursors to complex amines, including branched structures analogous to this compound. The synthesis proceeds through a two-step sequence involving the formation and subsequent alkylation of a nitrobenzenesulfonamide, followed by a mild deprotection step. researchgate.net

The process begins with the reaction of a primary amine with 2- or 4-nitrobenzenesulfonyl chloride (Ns-Cl) to form a stable N-nosyl-protected amine. tcichemicals.com This nosylamide is sufficiently acidic to undergo N-alkylation under various conditions, including the Mitsunobu reaction with an alcohol or classical alkylation with an alkyl halide. chem-station.comresearchgate.net For the synthesis of this compound, one could envision starting with methylamine, converting it to N-methyl-2-nitrobenzenesulfonamide. This intermediate could then be alkylated with hexan-2-ol under Mitsunobu conditions or with 2-bromohexane.

A key advantage of the Fukuyama method is the facile removal of the nosyl protecting group. The deprotection is typically achieved by treatment with a thiol, such as thiophenol, in the presence of a base like potassium carbonate or cesium carbonate. chem-station.com This step proceeds through a Meisenheimer complex, leading to the release of the free secondary amine. chem-station.com The mildness of the deprotection conditions makes this method compatible with a wide range of functional groups. tcichemicals.com An improved Fukuyama-Mitsunobu procedure has been developed using di-tert-butyl azodicarboxylate (DTBAD) and diphenylpyridinylphosphine, which generates by-products that are easily removed, simplifying purification. rsc.org

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Nosyl Protection | Primary Amine, Nitrobenzenesulfonyl Chloride, Base (e.g., Pyridine) | Formation of a stable sulfonamide, activating the amine for alkylation. | researchgate.net |

| N-Alkylation | Nosylamide, Alcohol, DEAD, PPh₃ (Mitsunobu) or Alkyl Halide, Base (e.g., K₂CO₃) | Introduction of the second alkyl group to form the protected secondary amine. | chem-station.comresearchgate.net |

| Nosyl Deprotection | N,N-dialkylsulfonamide, Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃) | Removal of the protecting group to yield the final secondary amine. | chem-station.com |

Mannich Reaction in the Context of Amine Synthesis

The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com This reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds and introducing a nitrogen-containing functional group. researchgate.net The reactants are typically an amine (primary or secondary), a non-enolizable aldehyde (commonly formaldehyde), and an enolizable carbonyl compound (such as a ketone or aldehyde). lscollege.ac.inlibretexts.org

The reaction mechanism initiates with the formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.orgscribd.com The enolizable carbonyl compound then tautomerizes to its enol form, which acts as a nucleophile and attacks the iminium ion. byjus.comscribd.com This sequence results in the formation of the β-amino-carbonyl product. byjus.com

For the synthesis of branched secondary amines, the Mannich reaction offers an indirect route. For instance, a ketone with an α-substituent can be used to introduce branching. The resulting Mannich base, a β-amino ketone, can then be subjected to further transformations, such as reduction of the carbonyl group, to afford the desired branched amino alcohol. Subsequent modifications could lead to the target amine. The use of secondary amines in the Mannich reaction directly leads to tertiary Mannich bases. nih.gov However, the initial Mannich product itself is a valuable precursor. The reaction is widely used in the synthesis of various pharmaceuticals, including fluoxetine (B1211875) and tolmetin. wikipedia.orgbyjus.com

Asymmetric Mannich reactions, often employing organocatalysts like proline, can control the stereochemistry of the newly formed stereocenter, which is particularly relevant when synthesizing chiral branched amines. wikipedia.org

| Component | Role in Reaction | Example for Branched Synthesis | Reference |

| Amine | Nucleophile, source of the final amino group. | Methylamine | lscollege.ac.in |

| Aldehyde | Electrophile, forms the iminium ion. | Formaldehyde | byjus.com |

| Carbonyl Compound | Nucleophile (as enol/enolate), provides the carbon backbone. | 3-Pentanone (to introduce branching) | wikipedia.org |

Green Chemistry Principles in this compound Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Green chemistry principles, such as atom economy and the use of catalytic rather than stoichiometric reagents, are guiding the innovation of new routes to amines.

Hydrogen Borrowing Methodologies for Amine Production

Hydrogen borrowing, also known as hydrogen autotransfer, is an elegant and atom-economical strategy for the N-alkylation of amines with alcohols. nih.govrsc.org This methodology is considered a green process because the only byproduct is water. rsc.org The reaction involves a catalytic cycle where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine. This imine is subsequently reduced by the "borrowed" hydrogen, which was held by the catalyst, to yield the alkylated amine. univie.ac.at

This method is highly applicable to the synthesis of branched secondary amines like this compound. The synthesis would involve the reaction of methylamine with a branched alcohol, such as hexan-2-ol. A variety of transition metal catalysts, particularly those based on ruthenium, nih.govorganic-chemistry.org iridium, organic-chemistry.org cobalt, organic-chemistry.org and manganese, beilstein-journals.org have been shown to be effective.

While primary alcohols are generally more reactive, secondary alcohols can also be used as alkylating agents, directly leading to branched amine products. nih.gov However, the N-alkylation with secondary alcohols can be more challenging and may require higher reaction temperatures. nih.govbeilstein-journals.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. organic-chemistry.org

| Catalyst System | Alcohol Substrate | Amine Substrate | Key Features | Reference |

| Ru(OH)x/TiO₂ | Secondary Alcohols | Ammonia Surrogates | Selective production of symmetrically substituted secondary amines. | nih.gov |

| [Ru(p-cymene)Cl₂]₂ / Diphosphine Ligands | Primary & Secondary Alcohols | Primary & Secondary Amines | Converts primary amines to secondary, and secondary to tertiary. | organic-chemistry.org |

| Cobalt(II) / 4 Å Molecular Sieves | Alcohols | Aromatic & Aliphatic Amines | High chemoselectivity for amines over imines. | organic-chemistry.org |

| Mn(I) PN³-pincer complex | Primary & Secondary Alcohols | Aromatic & Aliphatic Amines | Low catalyst loading and mild reaction conditions. | univie.ac.atbeilstein-journals.org |

Hydroamination Reactions for C-N Bond Formation

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond of an alkene or alkyne, respectively. mit.eduwikipedia.org This reaction is 100% atom-economical, making it an ideal green synthetic method for forming C-N bonds. wikipedia.org The synthesis of this compound via hydroamination would involve the addition of methylamine to 1-hexene (B165129) or 2-hexene.

The primary challenge in hydroamination is overcoming the kinetic barrier of the reaction, which typically requires a catalyst. wikipedia.org Significant progress has been made using a variety of catalysts, including those based on late transition metals and copper. Copper-hydride catalyzed hydroamination has been shown to be effective for a range of alkenes, including substituted styrenes, to produce α-branched amines. mit.edu For unactivated aliphatic alkenes, these systems can exclusively yield the anti-Markovnikov product. mit.edu

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a critical aspect, especially when using unsymmetrical alkenes like 1-hexene. For internal alkenes such as 2-hexene, the challenges are even greater due to increased steric hindrance and the potential for multiple isomeric products. rsc.org Recent developments in directed hydroamination, where a coordinating group on the substrate guides the catalyst, have shown promise in controlling regioselectivity. rsc.org Photocatalytic methods are also emerging for the intermolecular hydroamination of unactivated alkenes with secondary alkyl amines, proceeding with complete anti-Markovnikov selectivity. nih.gov

| Catalyst System | Unsaturated Substrate | Amine Substrate | Key Features & Selectivity | Reference |

| Copper-hydride / Chiral Ligand | Styrenes, Aliphatic Alkenes | Hydroxylamine Esters (amine precursors) | High enantio- and regioselectivity; α-branched amines from styrenes; anti-Markovnikov for aliphatic alkenes. | mit.edu |

| Iridium Photocatalyst | Unactivated Olefins | Secondary Alkyl Amines | Complete anti-Markovnikov regioselectivity via aminium radical cation. | nih.gov |

| Iridium / Lewis Acid | Internal Homoallylic Amines | Aromatic & Cyclic Aliphatic Amines | Regioselective formation of 1,4-diamines through directed hydroamination. | rsc.org |

Advanced Analytical and Spectroscopic Characterization Techniques for Amines

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components from complex mixtures. The choice of chromatographic technique often depends on the volatility, polarity, and concentration of the amine, as well as the sample matrix.

Gas Chromatography (GC) and its Variants (e.g., GC-FID, GC-ECD)

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like many aliphatic amines. labrulez.com However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the chromatographic column. labrulez.com To overcome these issues, derivatization is often employed to convert the amines into less polar and more volatile derivatives. gcms.czresearchgate.net Acylation is a common derivatization strategy that reduces the polarity of amines and creates derivatives that are stable and highly volatile. gcms.cz

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a common GC setup where the separated compounds are burned in a hydrogen-air flame, producing ions that are detected as a current. GC-FID is a robust and widely applicable technique for quantifying organic compounds, including derivatized amines. rsc.orgresearchgate.netgassnova.no The detector response is generally proportional to the number of carbon atoms in the analyte, making it a valuable tool for quantitative analysis. researchgate.net

Gas Chromatography-Electron Capture Detection (GC-ECD): GC-ECD is particularly sensitive to compounds containing electronegative atoms, such as halogens. By converting amines into fluorinated derivatives through acylation, their sensitivity to ECD can be significantly enhanced, allowing for trace-level analysis. gcms.czresearchgate.net

A variety of packed columns and capillary columns are used in the GC analysis of amines. Deactivation of the support material with basic compounds is often necessary to minimize peak tailing. labrulez.com

Table 1: GC Derivatization Reagents for Amines

| Reagent Class | Example Reagent | Derivative Formed | Detector Suitability |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Trifluoroacetamides | FID, ECD gcms.cz |

| Acylation | Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionamides | FID, ECD gcms.cz |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Heptafluorobutylamides | FID, ECD gcms.cz |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. thermofisher.com

Aliphatic amines often lack a chromophore, making their detection by UV-Vis absorbance challenging. sigmaaldrich.com To address this, pre-column or post-column derivatization is frequently employed to introduce a UV-absorbing or fluorescent tag to the amine molecule. thermofisher.comsigmaaldrich.comlcms.cz This not only enhances detection sensitivity but can also improve the chromatographic separation. thermofisher.com

HPLC with UV/Fluorescence Detection: Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used to create highly fluorescent derivatives of primary and secondary amines, enabling sensitive detection. thermofisher.comlcms.cz Phenyl isothiocyanate (PITC) is another reagent that forms UV-absorbing derivatives with both primary and secondary amines. psu.eduresearchgate.net

UHPLC: UHPLC systems utilize columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. lcms.czthermofisher.comthermofisher.com UHPLC methods have been successfully developed for the rapid separation of various amines and their metabolites. lcms.czthermofisher.comresearchgate.net

Reversed-phase chromatography on C8 or C18 columns is a common mode of separation for derivatized amines. sigmaaldrich.compsu.edutandfonline.com The choice of mobile phase, often a mixture of acetonitrile (B52724) and a buffer, is critical for achieving optimal separation. psu.edutandfonline.com

Table 2: Common Derivatization Reagents for HPLC Analysis of Amines

| Reagent | Detection Method | Amine Type |

| o-Phthalaldehyde (OPA) | Fluorescence | Primary Amines thermofisher.comlcms.cz |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Primary & Secondary Amines thermofisher.com |

| Phenyl isothiocyanate (PITC) | UV Absorbance | Primary & Secondary Amines psu.eduresearchgate.net |

| Dansyl chloride | Fluorescence | Primary & Secondary Amines |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Fluorescence | Primary Amines sigmaaldrich.com |

Ion Chromatography (IC) and Thin-Layer Chromatography (TLC)

Ion Chromatography (IC): As amines are basic compounds, they can be readily analyzed by ion chromatography (IC) using cation-exchange columns. thermofisher.comazom.com IC is particularly useful for the analysis of ionic analytes in complex matrices. thermofisher.com The separation is based on the interaction of the protonated amines with the stationary phase of the column. thermofisher.com Suppressed conductivity detection is often used, providing a simple and sensitive method for the determination of many amines. lcms.cz The development of high-capacity cation-exchange columns has improved the separation of hydrophobic amines. lcms.czthermofisher.com IC can be coupled with mass spectrometry (IC-MS) to enhance selectivity and achieve lower detection limits. metrohm.com

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and versatile technique for the qualitative analysis and separation of amines. tandfonline.comniscpr.res.in The separation is achieved on a thin layer of adsorbent material, typically silica (B1680970) gel, with a suitable mobile phase. niscpr.res.in The mobility of amines on the TLC plate is influenced by the polarity of the mobile phase. niscpr.res.in For visualization, various reagents can be used to produce colored spots. rsc.orgrsc.org For instance, cinnamaldehyde (B126680) can be used for the detection of aromatic primary amines, while Fast Black K salt can differentiate between primary, secondary, and tertiary amines. rsc.orgrsc.org

Table 3: TLC Visualization Reagents for Amines

| Reagent | Target Amines | Observation |

| Cinnamaldehyde | Aromatic primary amines | Yellow color spot rsc.org |

| Fast Black K salt | Primary, secondary, and tertiary amines | Differentiated colored products rsc.org |

| Diphenylamine | Tertiary aromatic amines | Colored derivatives niscpr.res.in |

Capillary Electrophoresis (CE) for Amine Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like protonated amines. acs.org CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. creative-proteomics.com Similar to HPLC, derivatization is often necessary for sensitive detection, especially when using UV or fluorescence detectors. sci-hub.senih.gov Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ) and Pacific Blue succinimidyl ester have been used to create fluorescent derivatives of amines for CE analysis. sci-hub.senih.govacs.org

Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, can be used to separate both neutral and charged analytes. sci-hub.se The composition of the buffer, including pH and the concentration of additives like sodium dodecyl sulfate (B86663) (SDS), plays a crucial role in the separation. sci-hub.senih.gov

Mass Spectrometry Techniques for Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of compounds by measuring their mass-to-charge ratio (m/z). When coupled with a chromatographic separation technique, it provides a powerful analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. rsc.orgjapsonline.comdergipark.org.tr After separation in the GC column, the analyte molecules are ionized, and the resulting ions are separated and detected by the mass spectrometer.

For aliphatic amines like (Hexan-2-yl)(methyl)amine, electron impact (EI) is a common ionization method. The molecular ion peak in the mass spectrum of a monoamine will have an odd m/z value. libretexts.orgmiamioh.edu A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This fragmentation pattern is highly informative for determining the structure of the amine. The largest alkyl group attached to the α-carbon is preferentially lost. miamioh.edu

For this compound, the α-cleavage could occur on either side of the nitrogen atom.

Cleavage of the methyl group: This would result in the loss of a methyl radical (•CH₃) and the formation of a [C₆H₁₃NHCH₂]⁺ ion.

Cleavage of the hexan-2-yl group at the C-N bond: This would lead to the formation of a [CH₃NH₂]⁺ ion with an m/z of 31 and a hexyl radical. docbrown.info

Cleavage of the C-C bond alpha to the nitrogen within the hexyl group: The most significant fragmentation would likely involve the loss of the larger butyl radical (•C₄H₉) from the hexan-2-yl group, leading to the formation of a stable iminium ion.

The fragmentation pattern will also show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.orgarizona.edu The specific fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to identify this compound and distinguish it from its isomers.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Ion Structure | Fragmentation Pathway |

| 115 | [C₇H₁₇N]⁺ | Molecular Ion |

| 100 | [C₆H₁₄N]⁺ | Loss of •CH₃ (α-cleavage) |

| 58 | [C₃H₈N]⁺ | α-cleavage with loss of •C₄H₉ (butyl radical) |

| 44 | [C₂H₆N]⁺ | Further fragmentation |

| 30 | [CH₄N]⁺ | Rearrangement and cleavage |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful analytical techniques for the separation, identification, and quantification of amines like this compound. Due to the polar and sometimes volatile nature of amines, direct analysis can be challenging, often necessitating derivatization to improve chromatographic retention on reverse-phase (RP) columns and enhance ionization efficiency in the mass spectrometer. researchgate.net

LC-MS/MS is particularly valued for its high selectivity and sensitivity. ddtjournal.com The process involves introducing a sample into a liquid chromatograph, where individual components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed, providing a high degree of structural confirmation and allowing for sensitive quantification even in complex matrices. mdpi.com For instance, in the analysis of biogenic amines, protonated molecular ions [M+H]⁺ are often selected as parent ions, and their fragmentation patterns are studied to confirm identity. mdpi.com

Several derivatization reagents are employed to enhance the analysis of primary and secondary amines. These reagents convert the amines into more hydrophobic compounds, leading to better retention and resolution in RP-LC. researchgate.net This chemical modification can also improve ionization efficiency and the predictability of fragmentation, which is crucial for developing robust analytical methods. ddtjournal.comchromatographyonline.com

Table 1: Common Derivatization Reagents for Amine Analysis by LC-MS/MS

| Derivatization Reagent | Abbreviation | Target Amines | Key Advantages | Reference |

| Naphthylisothiocyanate | NIT | Primary and Secondary | Forms stable derivatives, allows for screening and identification using a three-step MS process. | researchgate.netnih.gov |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | AQC / AccQTag | Primary and Secondary | Provides excellent chromatographic and mass spectrometric detection properties; enables high-throughput analysis. | acs.org |

| Benzoyl Chloride | BzCl | Primary and Secondary | Fast reaction (<1 min) at room temperature; stable derivatives; increases retention of polar analytes. | chromatographyonline.com |

| N,N-dimethyl leucine | DiLeu | Primary and Secondary | Allows for isobaric labeling for relative quantification in metabolomic studies. | rsc.org |

Online Mass Spectrometric Techniques for Amine-Containing Species (e.g., ATOFMS, CIMS, PTR-MS)

Online mass spectrometric techniques are essential for the real-time detection and characterization of amine-containing species in various environments, particularly in atmospheric science. These methods provide high-resolution temporal data on the chemical composition and formation processes of particles and gases. mdpi.comresearchgate.net

Aerosol Time-of-Flight Mass Spectrometry (ATOFMS) has been utilized to study the chemical makeup and mixing states of particles that contain amines. mdpi.comresearchgate.net

Chemical Ionization Mass Spectrometry (CIMS) is a prominent technique for the fast measurement of gas-phase amines and ammonia (B1221849). mdpi.comresearchgate.netfrontiersin.org CIMS uses specific reagent ions (such as protonated water, ethanol, or acetone (B3395972) ions) to ionize target analytes through chemical reactions before they are detected by a mass spectrometer. frontiersin.org This "soft" ionization method often minimizes fragmentation, preserving the molecular ion for easier identification. Direct-injection CIMS is considered a method of choice for detecting amines at parts-per-trillion (pptv) levels in real time. researchgate.net

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is another advanced method used to investigate volatile organic compounds, including amines. mdpi.comresearchgate.net It offers rapid analysis but can sometimes cause more fragmentation compared to other soft ionization techniques. ethz.ch

While these novel techniques are powerful for rapid analysis, they can be costly and require complex data processing. Furthermore, online mass spectrometric methods are generally used for detection and characterization rather than precise quantitative determination of specific amines, which is often accomplished with chromatographic methods. mdpi.com

Table 2: Overview of Online Mass Spectrometric Techniques for Amines

| Technique | Acronym | Primary Application | Ionization Principle | Key Features | Reference |

| Aerosol Time-of-Flight Mass Spectrometry | ATOFMS | Chemical composition of amine-containing particles | Laser Desorption/Ionization | Real-time, single-particle analysis. | mdpi.comresearchgate.net |

| Chemical Ionization Mass Spectrometry | CIMS | Real-time detection of gas-phase amines | Chemical reactions with reagent ions | High sensitivity (pptv levels), soft ionization. | mdpi.comresearchgate.netfrontiersin.org |

| Proton-Transfer-Reaction Mass Spectrometry | PTR-MS | Real-time detection of volatile organic compounds (including amines) | Proton transfer from H₃O⁺ ions | Rapid analysis of a wide range of VOCs. | mdpi.comresearchgate.net |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the proton NMR spectrum of a secondary amine, the N-H proton signal is typically a broad singlet appearing between δ 0.5 and 5.0 ppm. jove.comntu.edu.sg Its exact position is variable and dependent on factors like solvent and concentration, and it often does not couple with adjacent protons due to rapid chemical exchange. jove.comoregonstate.edu This exchange can be confirmed by adding a few drops of deuterium (B1214612) oxide (D₂O) to the sample, which causes the N-H signal to disappear. pressbooks.publibretexts.org

Protons on carbons directly attached to the nitrogen atom (α-protons) are deshielded by the electron-withdrawing effect of the nitrogen. jove.comntu.edu.sg For this compound, this includes the methine proton at the C2 position of the hexyl group and the protons of the N-methyl group. These typically resonate in the δ 2.2–2.9 ppm range. jove.compressbooks.pub The N-methyl group is particularly characteristic, appearing as a sharp singlet around δ 2.2 to 2.6. pressbooks.pubopenstax.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, carbons bonded to the amine nitrogen are deshielded and absorb further downfield than their alkane counterparts. pressbooks.pub These α-carbons typically appear in the δ 30–60 ppm range. jove.comntu.edu.sg For this compound, the C2 of the hexyl chain and the N-methyl carbon would fall into this region. The other carbons of the hexyl chain would appear at higher fields (lower δ values), consistent with a typical aliphatic chain.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes | Reference |

| -CH₃ (on Nitrogen) | 2.2 - 2.6 | Singlet | Distinctive N-methyl signal. | pressbooks.pubopenstax.org |

| -NH- | 0.5 - 5.0 | Broad Singlet | Labile proton; signal disappears upon D₂O exchange. | jove.comntu.edu.sg |

| -CH- (C2 of hexyl) | 2.2 - 2.9 | Multiplet | α-proton deshielded by nitrogen. | jove.comntu.edu.sg |

| -CH₂- (C3, C4, C5 of hexyl) | ~1.3 | Multiplet | Typical aliphatic methylene (B1212753) protons. | jove.com |

| -CH₃ (C1 of hexyl) | ~1.1 | Doublet | Coupled to the C2 methine proton. | |

| -CH₃ (C6 of hexyl) | ~0.9 | Triplet | Terminal methyl group. |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes | Reference |

| C (on Nitrogen) | 30 - 60 | N-methyl carbon. | jove.comntu.edu.sg |

| C2 (of hexyl) | 30 - 60 | α-carbon deshielded by nitrogen. | jove.comntu.edu.sg |

| C1, C3, C4, C5, C6 | 10 - 40 | Aliphatic carbons of the hexyl chain. | jove.com |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process widely employed in the analysis of amines to improve their analytical properties for techniques like gas chromatography (GC) and liquid chromatography (LC). ddtjournal.comresearchgate.net The primary goals are to increase volatility and thermal stability for GC analysis, reduce polarity for better chromatographic peak shape, and enhance detector response and ionization efficiency for mass spectrometry. chromatographyonline.comresearchgate.netchemcoplus.co.jp

For GC analysis, the most common strategies for primary and secondary amines are acylation and silylation. researchgate.net

Acylation involves reacting the amine with reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride (PFBOC) to form stable amide derivatives. researchgate.netjfda-online.com These derivatives are more volatile and are highly responsive to electron capture detectors (ECD). jfda-online.com

Silylation replaces the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The resulting TBDMS derivatives are significantly more stable to hydrolysis than TMS ethers, making them very useful for GC-MS applications. chemcoplus.co.jp

For LC-MS/MS analysis, derivatization aims to increase the hydrophobicity of polar amines for better retention on reversed-phase columns and to introduce a readily ionizable group to boost signal intensity. researchgate.netchromatographyonline.com Reagents like benzoyl chloride, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), and naphthylisothiocyanate (NIT) are frequently used to derivatize primary and secondary amines, significantly improving method sensitivity and selectivity. researchgate.netchromatographyonline.comacs.org

Table 6: Selected Derivatization Reagents for Secondary Amines

| Reagent | Technique | Derivative Formed | Purpose | Reference |

| Trifluoroacetic Anhydride (TFAA) | GC | Trifluoroacetamide | Increases volatility and ECD response. | jfda-online.com |

| N-methyl-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) | GC | TBDMS-amine | Forms highly stable derivatives, good for GC-MS. | chemcoplus.co.jp |

| Benzoyl Chloride (BzCl) | LC-MS | Benzamide | Increases hydrophobicity and retention in RP-LC. | chromatographyonline.com |

| Naphthylisothiocyanate (NIT) | LC-MS/MS | Naphthylthiourea | Enhances ionization and allows for structural elucidation via MS/MS. | researchgate.netddtjournal.com |

Q & A

Q. Basic Characterization

- FTIR : Identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1030 cm⁻¹). Fluorinated analogs (e.g., in ) show distinct C-F peaks (~1100 cm⁻¹) .

- ¹H/¹³C NMR : Methyl groups adjacent to nitrogen appear as singlets (δ 2.2–2.5 ppm), while hexan-2-yl chains show multiplet splitting in the aliphatic region (δ 1.0–1.6 ppm) .

Q. Advanced Analysis

- Chiral HPLC/MS : Resolves enantiomers (e.g., (R)- vs. (S)-hexan-2-yl derivatives) using chiral stationary phases (e.g., amylose-based). Low enantioselectivity in enzymatic routes (e.g., 18% (S) vs. 5% (R) conversion in MsAcT) necessitates rigorous separation .

- X-ray crystallography : Confirms stereochemistry in coordination complexes, critical for studying ligand-metal interactions .

What reaction mechanisms govern the nucleophilic substitution and oxidation of this compound?

Q. Basic Reactivity

- Nucleophilic substitution : The amine’s lone pair attacks electrophiles (e.g., alkyl halides). Steric hindrance from the hexan-2-yl group slows bimolecular reactions (SN2), favoring SN1 pathways in polar solvents .

- Oxidation : Forms imines or nitriles using KMnO₄/CrO₃. Secondary amines like this compound are less prone to oxidation than primary amines .

Q. Advanced Mechanistic Insight

- DFT calculations : Predict transition states for stereoselective reactions. For example, electron-withdrawing substituents (e.g., fluorine in ) increase amine nucleophilicity by polarizing the N–H bond .

- Kinetic isotope effects : Deuterated amines (N-D) reveal rate-limiting steps in hydrogen abstraction during oxidation .

How do structural modifications of this compound impact its biological activity, and how can SAR studies optimize efficacy?

Q. Basic SAR Principles

- Lipophilicity : The hexan-2-yl chain enhances membrane permeability, critical for CNS-targeted agents (e.g., antidepressants in ).

- Steric effects : Bulky substituents (e.g., methyl groups) reduce off-target receptor binding .

Q. Advanced Optimization

- Fluorination : Analogous to (4-fluorophenyl)methylamines (), adding fluorine to the hexan-2-yl chain can improve metabolic stability and binding affinity via hydrophobic/electronic effects.

- Enantiomer-specific activity : (S)-enantiomers often show higher receptor affinity. Biocatalytic routes () or chiral catalysts can enhance enantiopurity .

How should researchers address discrepancies in reported biological activity data for this compound derivatives?

Q. Basic Troubleshooting

- Purity assessment : Contaminants (e.g., unreacted starting materials) skew bioactivity. Use LC-MS to verify >95% purity .

- Solvent effects : DMSO residual in assays can inhibit enzymes; control for solvent concentration .

Q. Advanced Resolution

- Meta-analysis : Compare datasets across studies (e.g., fluorinated vs. non-fluorinated analogs in and ). Inconsistent IC₅₀ values may stem from divergent assay conditions (pH, temperature).

- Crystallographic docking : Resolve conflicting receptor-binding claims by modeling ligand-protein interactions .

What experimental design considerations are critical for studying this compound in coordination chemistry?

Q. Basic Design

- Ligand synthesis : Use Schlenk lines to prevent oxidation of metal-amine complexes.

- Stoichiometry : Maintain a 1:1 to 1:3 (metal:ligand) ratio to avoid polynuclear species .

Q. Advanced Applications

- Photocatalysis : Ru(II) complexes of similar amines () exhibit light-triggered nitrile release for CO₂ reduction. Optimize UV wavelength (e.g., 365 nm) and ligand denticity.

- Redox tuning : Methyl groups lower metal redox potentials (e.g., Cu²⁺/Cu⁺), stabilizing high-valent intermediates in catalytic cycles .

How can computational methods predict the environmental fate and toxicity of this compound?

Q. Basic Modeling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.